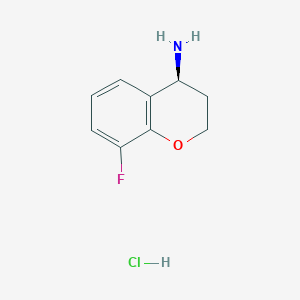![molecular formula C10H17Cl2N3O B1447790 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820604-45-2](/img/structure/B1447790.png)
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Antimicrobial and Anticancer Activity
- Field : Pharmaceutical and Medical Research .
- Application : The compound is used in the synthesis of amide derivatives, which have shown promising antimicrobial, antifungal, and anticancer activities .
- Method : The amide derivatives are obtained by the reaction of 3-aminomethyl pyridine with phenyl bromo acetamide and (N-substituted benz [d]thiazol-2-yl) 2-bromo acetamide .
- Results : Some of the synthesized compounds showed promising anticancer activity with IC50 values ranging from 0.14 μM to 1.186 μM against A549 lungs cancer cell line and MOLT3 leukaemia cancer cell lines .
-
Photoswitchable Binding Interactions
- Field : Photopharmacology .
- Application : The compound is used in the synthesis of small-molecule- and peptide-based inhibitors of trypsin, which can be photochemically activated .
- Method : The inhibitors are synthesized by coupling the compound to 4-aminomethyl benzamidine dihydrochloride, using HATU and DIPEA in DMF .
- Results : The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference .
-
Biobased Ion-Exchange Polyamides
- Field : Polymer Science .
- Application : The compound is used in the synthesis of biobased ion-exchange polyamides .
- Method : The polyamides are synthesized by interfacial polymerization of bisfuran diamine monomer (BFN), which is prepared by condensing 2-aminomethyl furan with levulinic acid using an acid catalyst .
- Results : The bisfuran polyamides are generally considered hydrophilic, with an observed swelling capacity range from 108 to 192%. The ion exchange capacity range was observed from 2.19 to 2.35 .
-
Perovskite Solar Cells
- Field : Photovoltaic Technology .
- Application : The compound could potentially be used in the synthesis of perovskite solar cells .
- Method : The application of additives can impact perovskite crystallization and film generation, trap passivation in the bulk and/or at the surface, interface structure, and energetic tuning .
- Results : Halide perovskites have acted well in outstanding solar cells which achieved a best efficiency of 25.7% .
-
Anticoagulant Drugs
- Field : Pharmaceutical Research .
- Application : The compound could potentially be used in the synthesis of anticoagulant drugs .
- Method : The optimization of the heterocyclic core, which ultimately led to the discovery of a novel pyrazole .
- Results : The efforts to improve the oral bioavailability and pharmacokinetic profile of this series while maintaining subnanomolar potency and in vitro selectivity .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSCSSGPBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



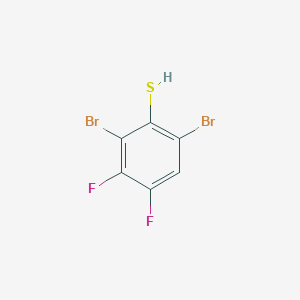

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)
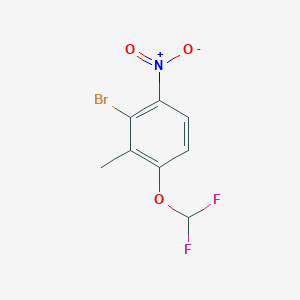
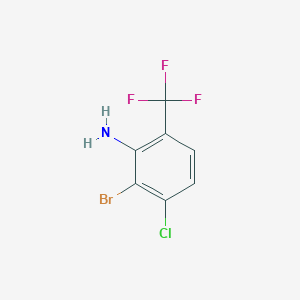
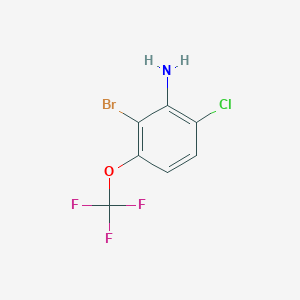
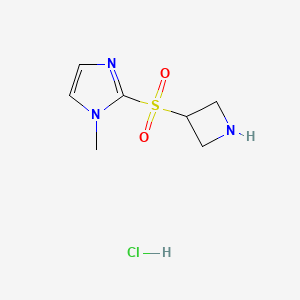
![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
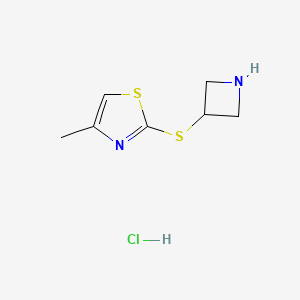

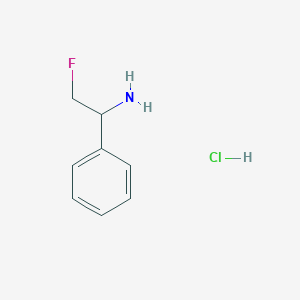
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)
